

# Application Notes and Protocols: Preparation of 5-CFDA Stock and Working Solutions

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## Compound of Interest

Compound Name: 5-CFDA

Cat. No.: B1664644

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These application notes provide detailed protocols for the preparation of 5-Carboxyfluorescein Diacetate (**5-CFDA**) stock and working solutions. **5-CFDA** is a widely used non-fluorescent probe that readily permeates intact cell membranes. Once inside a living cell, intracellular esterases cleave the acetate groups, converting it to the highly fluorescent 5-carboxyfluorescein (5-CF).<sup>[1][2]</sup> The accumulation of the fluorescent product is a reliable indicator of cell viability, making **5-CFDA** a valuable tool in cell-based assays.<sup>[1][3]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-CFDA** is presented in the table below.

Property	Value
Synonyms	5-Carboxyfluorescein Diacetate, 5-CFDA
Molecular Formula	C <sub>25</sub> H <sub>16</sub> O <sub>9</sub>
Molecular Weight	460.4 g/mol <sup>[4]</sup>
Appearance	White to off-white or yellow solid <sup>[2][5]</sup>
Excitation Maximum (post-hydrolysis)	~495 nm <sup>[2][6]</sup>
Emission Maximum (post-hydrolysis)	~519 nm <sup>[2]</sup>

## Preparation of 5-CFDA Stock Solution

The following table summarizes the key parameters for preparing a **5-CFDA** stock solution.

Parameter	Recommendation
Solvent	Anhydrous Dimethyl Sulfoxide (DMSO)[4][6][7][8]
Concentration	1-10 mM[6][7][8]
Storage Temperature	-20°C or -80°C[6][7]
Storage Duration	Up to 1 month at -20°C, up to 6 months at -80°C (protect from light and moisture)[6][7]
Handling	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[6][7]

### Protocol for Preparing a 10 mM Stock Solution:

- Allow the vial of **5-CFDA** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- To prepare a 10 mM stock solution, dissolve 1 mg of **5-CFDA** in 0.2172 mL of anhydrous DMSO.[7]
- Vortex the solution until the **5-CFDA** is completely dissolved.
- Aliquot the stock solution into small, single-use vials.
- Store the aliquots at -20°C or -80°C, protected from light.

### Preparation of 5-CFDA Working Solution

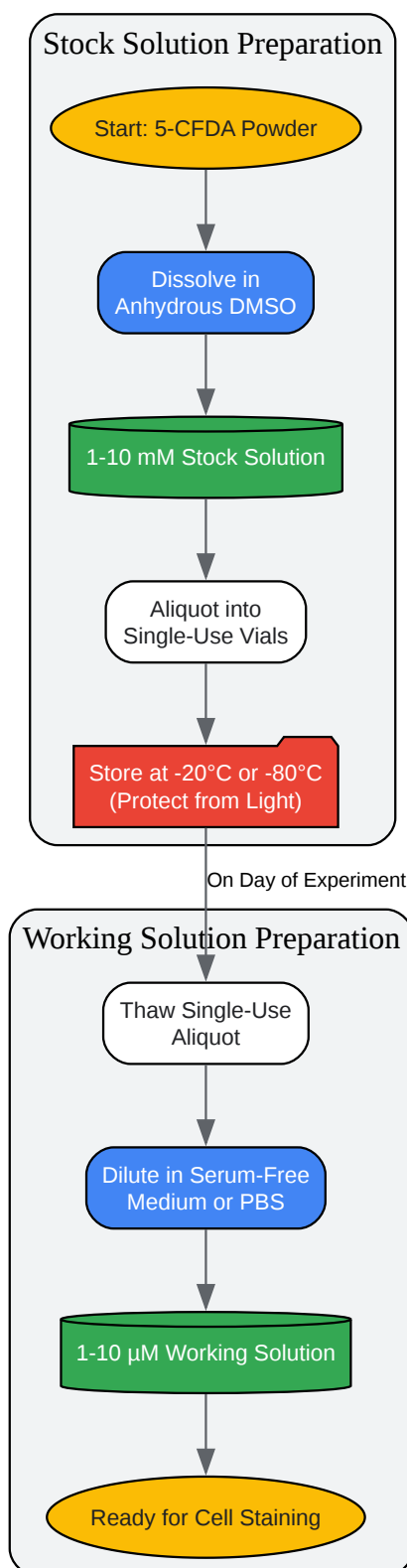
The working solution is prepared by diluting the stock solution in an appropriate buffer or cell culture medium.

Parameter	Recommendation
Diluent	Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[6][7]
Concentration	1-10 $\mu$ M (the optimal concentration should be determined experimentally for each cell type)[6][7]
Preparation	Prepare fresh on the day of the experiment.[4]

## Protocol for Preparing a 5 $\mu$ M Working Solution:

- Thaw a single-use aliquot of the 10 mM **5-CFDA** stock solution.
- Dilute the stock solution to the desired final working concentration. For example, to prepare 1 mL of a 5  $\mu$ M working solution, add 0.5  $\mu$ L of the 10 mM stock solution to 999.5  $\mu$ L of pre-warmed, serum-free cell culture medium or PBS.
- Mix the solution thoroughly by gentle vortexing or pipetting.
- The working solution is now ready for use in cell staining protocols.

## Experimental Workflow: Preparing 5-CFDA Solutions



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Caption: Workflow for preparing **5-CFDA** stock and working solutions.

## Cell Staining Protocol

This protocol provides a general procedure for staining both suspension and adherent cells with **5-CFDA**.

### For Suspension Cells:

- Harvest cells and centrifuge at approximately 400 x g for 3-4 minutes.[\[6\]](#)
- Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging after each wash.[\[6\]](#)
- Resuspend the cell pellet to a density of  $1 \times 10^6$  cells/mL in pre-warmed, serum-free medium or PBS.[\[6\]](#)
- Add an equal volume of the 2X **5-CFDA** working solution to the cell suspension.
- Incubate the cells for 15-45 minutes at 37°C in the dark.[\[6\]](#) The optimal incubation time may vary depending on the cell type.
- Centrifuge the cells and discard the supernatant.
- Wash the cells twice with PBS.
- Resuspend the cells in the appropriate medium for analysis.

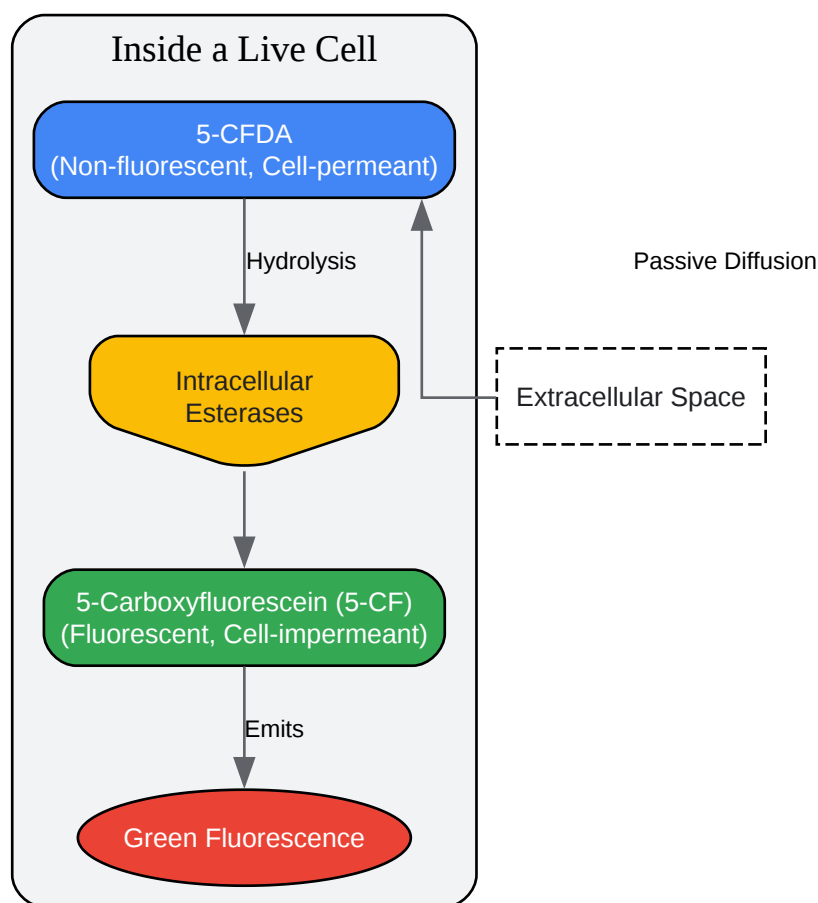
### For Adherent Cells:

- Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
- Carefully remove the culture medium.
- Add a sufficient volume of the 1X **5-CFDA** working solution to completely cover the cells.[\[6\]](#)
- Incubate the cells for 15-45 minutes at 37°C in the dark.[\[6\]](#)
- Aspirate the dye-containing solution.
- Wash the cells twice with pre-warmed PBS.

- The cells are now ready for analysis by fluorescence microscopy or other imaging techniques.

## Mechanism of Action

The underlying principle of **5-CFDA** as a viability probe is its enzymatic conversion to a fluorescent compound within living cells.



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Caption: Mechanism of **5-CFDA** activation in viable cells.

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